N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine
Overview
Description
N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of four methoxyphenyl groups attached to a biphenyl core, which is further substituted with diamine groups. It is known for its applications in various fields, including organic electronics and materials science.
Mechanism of Action
Target of Action
The primary target of N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine is the semiconducting polymer nanoantennas . These nanoantennas are used to control light at the nanoscale .
Mode of Action
N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine interacts with its targets by doping the semiconducting polymer nanoantennas . This doping process enables a high doping level of around 0.8 charges per monomer . The compound can be used as nanooptical antennas via redox-tunable plasmonic resonances .
Biochemical Pathways
The affected pathway involves the transition of the polymer from an optically metallic state in its doped state to a dielectric state in its non-conducting undoped state . This transition allows the plasmonic resonances to be controllable over a 1000nm wavelength range by changing the dimensions of the nanodisks .
Pharmacokinetics
The optical response of the nanoantennas can be reversibly tuned by modulating the doping level of the polymer , which may impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine’s action include the ability to control light at the nanoscale . This control is achieved through the use of redox-tunable plasmonic resonances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine. For instance, the dimensions of the nanodisks, which can be influenced by environmental conditions, can affect the range of controllable plasmonic resonances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyaniline and 4,4’-dibromobiphenyl.
Coupling Reaction: The 4-methoxyaniline is coupled with 4,4’-dibromobiphenyl using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired biphenyl structure.
Amine Protection and Deprotection: The amine groups are protected during the coupling reaction and subsequently deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound is employed in the synthesis of conductive polymers and nanomaterials for various applications, including sensors and nanoantennas.
Biological Studies: It serves as a model compound for studying the interactions of aromatic amines with biological systems.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
N4,N4,N4’,N4’-Tetrakis(4-nitrophenyl)-[1,1’-biphenyl]-4,4’-diamine: Similar structure but with nitro groups instead of methoxy groups.
N4,N4,N4’,N4’-Tetrakis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-diamine: Contains bromine substituents instead of methoxy groups.
Uniqueness
N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its methoxy substituents, which enhance its solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where solubility and electronic characteristics are critical.
Properties
IUPAC Name |
4-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-N,N-bis(4-methoxyphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O4/c1-43-37-21-13-33(14-22-37)41(34-15-23-38(44-2)24-16-34)31-9-5-29(6-10-31)30-7-11-32(12-8-30)42(35-17-25-39(45-3)26-18-35)36-19-27-40(46-4)28-20-36/h5-28H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUSEOSICYGUEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630212 | |
Record name | N~4~,N~4~,N~4'~,N~4'~-Tetrakis(4-methoxyphenyl)[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122738-21-0 | |
Record name | N~4~,N~4~,N~4'~,N~4'~-Tetrakis(4-methoxyphenyl)[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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